![molecular formula C12H17NO B454980 1-Propanone, 1-[4-(1-methylethyl)phenyl]-, oxime CAS No. 78575-14-1](/img/structure/B454980.png)

1-Propanone, 1-[4-(1-methylethyl)phenyl]-, oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

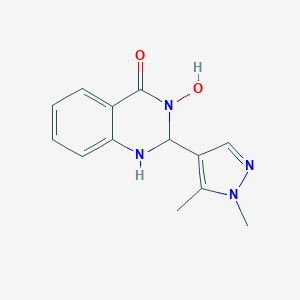

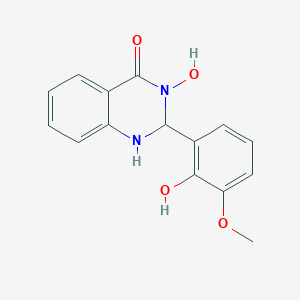

“1-Propanone, 1-[4-(1-methylethyl)phenyl]-, oxime” is a chemical compound that has generated significant interest in the scientific community. It contains a total of 31 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 oxime (aromatic), and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of “this compound” is quite complex, with a total of 31 bonds. It includes 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 oxime (aromatic), and 1 hydroxyl group .Aplicaciones Científicas De Investigación

Metabolism Studies

1-Phenyl-2-propanone oxime, a metabolite of amphetamine, undergoes further metabolism in rat liver homogenates. Major and minor metabolites identified include 2-nitro-1-phenylpropane, benzyl alcohol, and 1-phenyl-2-propanone (Coutts, Dawe, Dawson, & Kovach, 1976).

Conformational Analysis and Spectroscopy

Conformational analysis and spectroscopy studies of 1-phenyl-1,2-propandione 1-oxime and related tautomers have been conducted, including calculations at various levels of theory and experimental comparisons (Bekhradnia & Arshadi, 2007).

Reduction Patterns

Studies on the reduction of oximes, including 1-phenyl-2-propanone oxime, show different behaviors based on changes in acid-base equilibria and substituent effects (Çelik, Ludvík, & Zuman, 2007).

Anti-Inflammatory Activities

Research on the leaves of Eucommia ulmoides Oliv. has identified new phenolic compounds, including derivatives of 1-phenyl-2-propanone oxime, which exhibit anti-inflammatory effects (Ren et al., 2021).

Catalytic Hydrogenation

The catalytic hydrogenation of 1-phenyl-2-propanone oxime and its isomers has been studied, yielding insights into stereoselective reactions (Harada & Shiono, 1984).

Dynamic Path Bifurcation

Investigations into the Beckmann reaction of oxime derivatives of 1-substituted-phenyl-2-propanones reveal insights into dynamic path bifurcation in organic reactions (Yamamoto, Hasegawa, & Yamataka, 2011).

Conformational Structures

NMR spectroscopy has been used to study the conformations of compounds such as 1-phenyl-2-propanone and its derivatives, providing detailed structural insights (Kunieda et al., 1983).

Safety and Hazards

While specific safety and hazard information for “1-Propanone, 1-[4-(1-methylethyl)phenyl]-, oxime” is not available, it’s important to handle all chemical compounds with care. Combustion of similar compounds can produce irritant, corrosive and/or toxic gases. Inhalation, ingestion and skin contact can be harmful. Protective glasses, protective clothing, and protective gloves should be worn .

Propiedades

IUPAC Name |

N-[1-(4-propan-2-ylphenyl)propylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-4-12(13-14)11-7-5-10(6-8-11)9(2)3/h5-9,14H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDOOHWOJJPSIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NO)C1=CC=C(C=C1)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357086 |

Source

|

| Record name | 1-Propanone, 1-[4-(1-methylethyl)phenyl]-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78575-14-1 |

Source

|

| Record name | 1-Propanone, 1-[4-(1-methylethyl)phenyl]-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde](/img/structure/B454898.png)

![3-[(4-Isopropylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B454899.png)

![5-[(2,4,6-Tribromophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B454906.png)

![Methyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B454911.png)

![5-[(3-Chlorophenoxy)methyl]-2-furoic acid](/img/structure/B454912.png)

![5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde](/img/structure/B454913.png)

![Ethyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B454914.png)

![3-({[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl}methyl)-4-methoxybenzaldehyde](/img/structure/B454917.png)

![5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B454918.png)